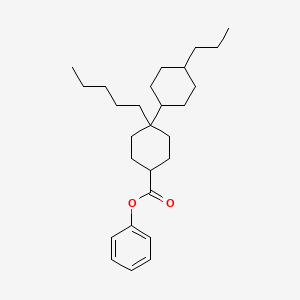
trans-4-(4-Propylcyclohexyl)phenyl trans-4-pentylcyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-4-(4-Propylcyclohexyl)phenyl trans-4-pentylcyclohexanecarboxylate: is a chemical compound with the molecular formula C27H42O2 and a molecular weight of 398.62118 g/mol . This compound is known for its unique structure, which includes a phenyl group attached to a cyclohexyl ring, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(4-Propylcyclohexyl)phenyl trans-4-pentylcyclohexanecarboxylate typically involves the esterification of trans-4-(4-Propylcyclohexyl)phenol with trans-4-pentylcyclohexanecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) .
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: NaOH, KOtBu, polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl or cyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of liquid crystals and other advanced materials.
Biology: In biological research, it can be used as a model compound to study the interactions between cyclohexyl and phenyl groups in biological systems.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials, including liquid crystals for display technologies.
Wirkmechanismus
The mechanism of action of trans-4-(4-Propylcyclohexyl)phenyl trans-4-pentylcyclohexanecarboxylate involves its interaction with molecular targets such as receptors or enzymes . The cyclohexyl and phenyl groups can engage in hydrophobic interactions with target molecules, influencing their activity and function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- trans-4-(4-Butylcyclohexyl)phenyl trans-4-pentylcyclohexanecarboxylate
- trans-4-(4-Propylcyclohexyl)phenyl acrylate
- trans-4-(4-Propylcyclohexyl)benzonitrile
Uniqueness: The uniqueness of trans-4-(4-Propylcyclohexyl)phenyl trans-4-pentylcyclohexanecarboxylate lies in its specific combination of cyclohexyl and phenyl groups, which imparts distinct physical and chemical properties. This makes it particularly valuable in the synthesis of liquid crystals and other advanced materials.
Biologische Aktivität
trans-4-(4-Propylcyclohexyl)phenyl trans-4-pentylcyclohexanecarboxylate, a compound with the molecular formula C27H42O2, has garnered attention for its potential biological activities. This article delves into its structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
The compound is categorized as an ester derived from cyclohexanecarboxylic acid. Its structure features two cyclohexyl groups substituted with propyl and pentyl chains, which may influence its biological activity through hydrophobic interactions and steric effects.
| Property | Value |
|---|---|
| Molecular Formula | C27H42O2 |
| Molecular Weight | 398.62 g/mol |
| CAS Number | 83242-82-4 |
| Density | 0.967 g/cm³ |
| Boiling Point | 499.9 °C at 760 mmHg |
Anticancer Potential
Cyclohexane derivatives have been investigated for their anticancer properties. For instance, studies on related compounds have demonstrated the ability to inhibit cancer cell proliferation by inducing apoptosis. The mechanism often involves the modulation of signaling pathways associated with cell survival and death.
Case Study:
A study published in a peer-reviewed journal explored the anticancer activity of cyclohexane derivatives against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that this compound may possess similar properties.
Hormonal Activity
Some cyclohexane-based compounds have been noted for their endocrine-disrupting potential. Research indicates that certain structural features can mimic or antagonize hormonal activity, particularly estrogen receptors. This raises concerns about the environmental and health impacts of such compounds.
Research Findings
A comprehensive review of literature reveals varying degrees of biological activity associated with cyclohexane derivatives:
-
Antimicrobial Activity:
- Compounds showed effective inhibition against Gram-positive bacteria.
- Potential applications in developing new antibacterial agents.
-
Anticancer Activity:
- In vitro studies demonstrated cytotoxic effects on several cancer cell lines.
- Mechanisms involve apoptosis induction and cell cycle arrest.
-
Endocrine Disruption:
- Some derivatives exhibited binding affinity to estrogen receptors.
- Implications for environmental safety and human health.
Eigenschaften
CAS-Nummer |
83242-82-4 |
|---|---|
Molekularformel |
C27H42O2 |
Molekulargewicht |
398.6 g/mol |
IUPAC-Name |
phenyl 4-pentyl-4-(4-propylcyclohexyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C27H42O2/c1-3-5-9-19-27(24-15-13-22(10-4-2)14-16-24)20-17-23(18-21-27)26(28)29-25-11-7-6-8-12-25/h6-8,11-12,22-24H,3-5,9-10,13-21H2,1-2H3 |
InChI-Schlüssel |
HZNZXHLRNUKZNU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1(CCC(CC1)C(=O)OC2=CC=CC=C2)C3CCC(CC3)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















